molecular formula C6H4BrFN2O2 B14085101 3-Bromo-2-fluoro-5-nitroaniline

3-Bromo-2-fluoro-5-nitroaniline

Cat. No.: B14085101
M. Wt: 235.01 g/mol
InChI Key: YGWGIZDILHHRJZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

    Coupling: Diazonium salts under acidic conditions.

Major Products Formed

    Reduction: 3-Bromo-2-fluoro-5-phenylenediamine.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Coupling: Azo compounds with different substituents.

Scientific Research Applications

3-Bromo-2-fluoro-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-nitroaniline
  • 2-Fluoro-4-nitroaniline
  • 5-Fluoro-2-nitroaniline

Uniqueness

3-Bromo-2-fluoro-5-nitroaniline is unique due to the specific positions of the substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and nitro groups provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C6H4BrFN2O2

Molecular Weight

235.01 g/mol

IUPAC Name

3-bromo-2-fluoro-5-nitroaniline

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2

InChI Key

YGWGIZDILHHRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)[N+](=O)[O-]

Origin of Product

United States

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